1,2,4-Triazin-3-amine

Catalog No.
S595112
CAS No.
1120-99-6
M.F
C3H4N4
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazin-3-amine

CAS Number

1120-99-6

Product Name

1,2,4-Triazin-3-amine

IUPAC Name

1,2,4-triazin-3-amine

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7)

InChI Key

MJIWQHRXSLOUJN-UHFFFAOYSA-N

SMILES

C1=CN=NC(=N1)N

Synonyms

3-amino-1,2,4-triazine, 3-ATINE

Canonical SMILES

C1=CN=NC(=N1)N

Material Science and Polymer Chemistry

1,2,4-Triazin-3-amine (also known as 3-amino-1,2,4-triazine) finds applications in material science and polymer chemistry due to its ability to form stable rings and participate in various chemical reactions. It can be incorporated into polymer structures, modifying their properties like thermal stability, flame retardancy, and mechanical strength []. Studies have explored its use in the synthesis of polytriazines, which are a class of polymers with potential applications in high-performance materials and membranes [].

Pharmaceutical Chemistry and Drug Discovery

Research has investigated the potential of 1,2,4-triazin-3-amine derivatives as drug candidates. By modifying the molecule's structure, scientists can explore its interaction with specific biological targets. Studies have reported on the development of triazine-based compounds with potential applications in cancer treatment, anti-viral therapy, and as anti-inflammatory agents [, , ].

Coordination Chemistry and Catalysis

1,2,4-Triazin-3-amine can act as a ligand, forming complexes with metal ions. These metal complexes can be used as catalysts in various chemical reactions, potentially improving their efficiency and selectivity. Research has explored the use of triazine-based metal complexes in reactions like hydrogenation, hydroformylation, and polymerization [, ].

Organic Synthesis and Functionalization

1,2,4-Triazin-3-amine can be used as a building block in organic synthesis, allowing the creation of diverse molecules with specific functionalities. Its reactive amine group can participate in various reactions, enabling the introduction of desired chemical groups into organic molecules [].

Additional Research Areas

Beyond the areas mentioned above, 1,2,4-triazin-3-amine is being explored in various other scientific research fields, including:

  • Analytical Chemistry: As a reagent in analytical methods for detecting specific molecules or functional groups [].
  • Environmental Science: As a potential component in materials for environmental remediation or pollutant degradation.

1,2,4-Triazin-3-amine is a heterocyclic compound characterized by a triazine ring with an amino group at the 3-position. Its molecular formula is C3H4N4C_3H_4N_4 and it has a molecular weight of approximately 96.09 g/mol. This compound exhibits significant solubility in various solvents and has been the subject of numerous studies due to its versatile chemical properties and potential applications in medicinal chemistry and material science .

, particularly those involving nucleophilic substitutions and cycloadditions. Notably, it can react with coupling reagents such as boronic acids and terminal alkynes in the presence of palladium catalysts, yielding various substituted derivatives . Additionally, it undergoes electrophilic reactions that can lead to mono-ureido and benzoylated compounds when treated with isocyanates and benzoyl chlorides .

The compound can also engage in strain-promoted inverse electron-demand Diels–Alder cycloaddition reactions with strained alkynes, providing an alternative to traditional tetrazine cycloadditions. This reaction is particularly valuable for bioorthogonal labeling applications in biochemical studies .

Research indicates that 1,2,4-triazin-3-amine derivatives exhibit various biological activities, including antimicrobial and antimalarial properties. For instance, studies have shown that certain derivatives possess activity against Plasmodium berghei in mice and Plasmodium gallinaceum in chicks . The biological efficacy of these compounds can be enhanced through structural modifications that improve their interaction with biological targets.

The synthesis of 1,2,4-triazin-3-amine can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of 3-amino-6-bromo-1,2,4-triazine with terminal alkynes using a palladium catalyst to yield substituted ethynyl derivatives .
  • Chichibabin Reaction: This reaction introduces an amino group at the 5-position of the triazine ring, allowing for further functionalization .
  • Electrophilic Substitution: The compound can be modified through electrophilic substitutions at various positions on the triazine ring using strong electrophiles such as isocyanates or benzoyl chlorides .

1,2,4-Triazin-3-amine and its derivatives have diverse applications:

  • Medicinal Chemistry: Due to their biological activities, they are explored as potential drug candidates for treating infections and other diseases.
  • Material Science: The unique properties of triazines make them suitable for developing new materials with specific electronic or optical characteristics.
  • Chemical Biology: Their reactivity allows for use in bioorthogonal labeling techniques, facilitating studies in cellular biology and biochemistry .

Interaction studies involving 1,2,4-triazin-3-amine derivatives have focused on their binding affinity to various biological targets. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate the binding mechanisms and affinities of these compounds towards enzymes or receptors involved in disease pathways. The modifications made during synthesis can significantly influence these interactions, leading to variations in biological activity .

Several compounds share structural similarities with 1,2,4-triazin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-Amino-6-bromo-1,2,4-triazineHalogenated TriazineExhibits enhanced reactivity due to bromine
3-Amino-5-methyl-1,2,4-triazineMethylated TriazineIncreased lipophilicity; potential for better membrane permeability
5-Amino-1,2,4-triazoleTriazoleDifferent ring structure; distinct reactivity
3-Amino-1,2,4-triazineParent CompoundBase structure for various functionalizations

The uniqueness of 1,2,4-triazin-3-amine lies in its specific amino substitution pattern on the triazine ring which influences its chemical reactivity and biological properties compared to other similar compounds.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

96.043596145 g/mol

Monoisotopic Mass

96.043596145 g/mol

Heavy Atom Count

7

Melting Point

175.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-99-6

Wikipedia

1,2,4-Triazin-3-amine

Dates

Modify: 2023-08-15

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